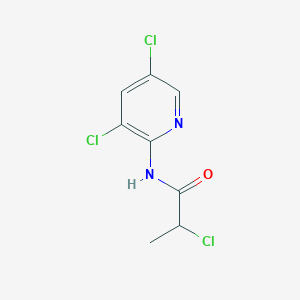

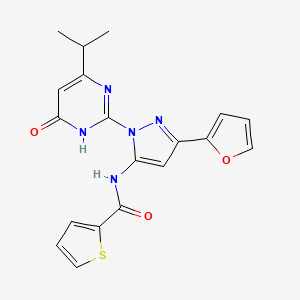

![molecular formula C9H8N4O4 B2828314 [5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 91759-64-7](/img/structure/B2828314.png)

[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Superoxide Scavenging and Anti-inflammatory Properties

- A study by Maxwell et al. (1984) synthesized derivatives of 5-aryl-2H-tetrazoles and evaluated their superoxide scavenging activity. The hydroxy-substituted compounds, which are structurally similar to [5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid, showed effective in vitro scavenging of superoxide. However, they were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Diuretic and Uricosuric Properties

- Research by Woltersdorf et al. (1977) on (acryloylaryloxy)acetic acids, a category that includes tetrazole-acetic acid derivatives, identified these compounds as potent diuretics with saluretic and uricosuric properties. These findings are significant for understanding the broader pharmacological potential of this compound (Woltersdorf, Desolms, Schultz, & Cragoe, 1977).

Anticancer Potential

- A study by Salahuddin et al. (2014) involved the synthesis of compounds structurally related to this compound for anticancer evaluation. The results indicated potential activity against cancer cell lines, suggesting a potential avenue for exploring the anticancer properties of this compound (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Inhibition of Aldose Reductase

- La Motta et al. (2008) researched 1,2,4-oxadiazol-5-yl-acetic acids, which are chemically analogous to this compound, and found them to be potent inhibitors of aldose reductase. This enzyme is a target in the treatment of diabetic complications, indicating a potential therapeutic application for the compound (La Motta, Sartini, Salerno, Simorini, Taliani, Marini, Da Settimo, Marinelli, Limongelli, & Novellino, 2008).

Corrosion Inhibition

- Pyrazoline derivatives, which are structurally related to the compound , have been studied by Lgaz et al. (2018) as potential corrosion inhibitors for mild steel in acidic media. This research points towards the possible use of this compound in industrial applications, particularly in corrosion inhibition (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Mécanisme D'action

Target of Action

The primary target of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system . DOPAC is a major neuronal metabolite of dopamine . It acts as a sensitive and specific biomarker of central dopamine deficiency .

Mode of Action

DOPAC interacts with its targets by being a product of the metabolism of dopamine . The metabolism of dopamine can lead to the formation of DOPAC, among other substances . This interaction results in changes in the dopamine neurotransmitter system, affecting the levels of dopamine and its metabolites in the body .

Biochemical Pathways

The biochemical pathway involved in the formation of DOPAC is the metabolism of dopamine . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to homovanillic acid (HVA) .

Pharmacokinetics

The pharmacokinetics of DOPAC involve its formation from the metabolism of dopamine . .

Result of Action

The result of DOPAC’s action is its role as a biomarker of central dopamine deficiency . As a metabolite of dopamine, DOPAC can indicate changes in dopamine levels and potentially contribute to the understanding of conditions related to dopamine, such as Parkinson’s disease .

Action Environment

The action of DOPAC is influenced by various environmental factors. For instance, gut microbiota contribute to the metabolism of dietary polyphenols, which can affect the bioavailability of both the parent polyphenols and their metabolites . Therefore, the gut microbiota could potentially influence the action, efficacy, and stability of DOPAC.

Propriétés

IUPAC Name |

2-[5-(3,4-dihydroxyphenyl)tetrazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c14-6-2-1-5(3-7(6)15)9-10-12-13(11-9)4-8(16)17/h1-3,14-15H,4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPINCROJMZXJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN(N=N2)CC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

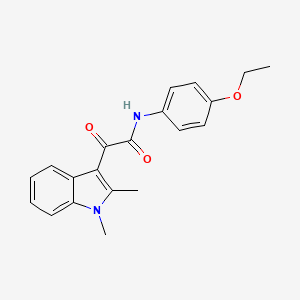

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)

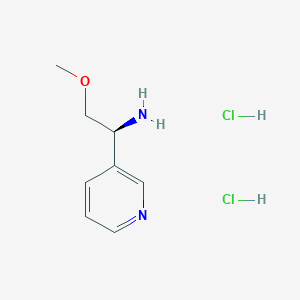

![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)

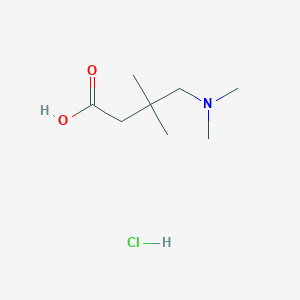

![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2828241.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2828244.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)